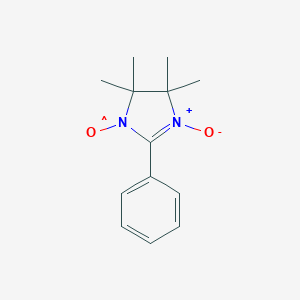

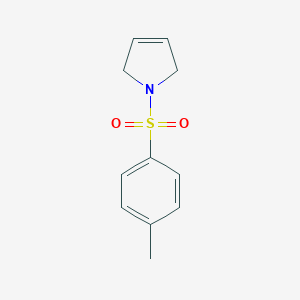

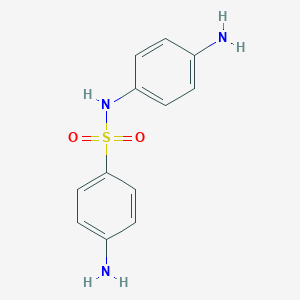

4-Amino-n-(4-aminophenyl)benzenesulfonamide

Übersicht

Beschreibung

4-Amino-N-(4-aminophenyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their wide range of biological activities and applications in medicinal chemistry. The compound features an aromatic sulfonamide group, which is a common moiety in many therapeutic agents due to its ability to interact with various biological targets.

Synthesis Analysis

The synthesis of derivatives of 4-amino-N-(4-aminophenyl)benzenesulfonamide can be achieved through various methods. One approach involves the direct N-alkylation of aminobenzenesulfonamides with alcohols, which has been shown to be highly efficient and general, allowing for the introduction of different types of amino groups into the benzenesulfonamide framework . Another method includes the condensation of pyridine-4-carboxaldehyde and sulfadiazine to form novel compounds, which are then characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied. For instance, the crystal structures of certain compounds in complex with human carbonic anhydrase II have been determined to understand the binding potencies of these inhibitors . Additionally, the structural and spectroscopic properties of synthesized sulfonamide compounds have been characterized using techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography, providing insights into their molecular geometries and electronic structures .

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions that are central to their biological activity. For example, they can act as inhibitors for enzymes like kynurenine 3-hydroxylase, with certain derivatives showing high-affinity inhibition and the ability to increase kynurenic acid concentration in vivo . They also exhibit inhibitory activities against other enzymes such as acrosin and aldose reductase , indicating their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-(4-aminophenyl)benzenesulfonamide derivatives are crucial for their biological function and pharmacokinetic profile. Computational studies, including Density Functional Theory (DFT) and Time-Dependent DFT, have been used to predict properties such as absorption wavelengths, vibrational frequencies, and NMR chemical shifts, which are in good agreement with experimental data . The antimicrobial activity and molecular docking studies of these compounds have also been explored, providing further understanding of their interactions with biological targets . Additionally, the inhibitory effects of these compounds on various carbonic anhydrase isozymes have been quantified, revealing their selectivity and potency .

Wissenschaftliche Forschungsanwendungen

1. Anticancer and Antimicrobial Agents via Carbonic Anhydrase IX Inhibition

- Summary of Application : This compound has been used in the synthesis of new aryl thiazolone–benzenesulfonamides as potential anticancer and antimicrobial agents. The derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .

- Methods of Application : The study involved the design and synthesis of new aryl thiazolone–benzenesulfonamides, followed by evaluation of their carbonic anhydrase IX inhibitory effect .

- Results or Outcomes : Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .

2. Inhibitors of DNA Methylation

- Summary of Application : This compound has been used in the design and synthesis of analogues of Quinoline-Based SGI-1027 as inhibitors of DNA methylation .

- Methods of Application : The study involved the design and synthesis of 25 derivatives of 4-Amino-N-(4-aminophenyl)benzenesulfonamide, followed by evaluation of their inhibitory activity against DNA methyl-transferase (DNMT) 1, 3A and 3B .

- Results or Outcomes : Four compounds exhibited activities comparable to that of the parent compound. These compounds were more potent against human DNMT3A than against human DNMT1 and induced the re-expression of a reporter gene, controlled by a methylated cytomegalovirus (CMV) promoter, in leukemia KG-1 cells .

Safety And Hazards

The safety information for “4-Amino-n-(4-aminophenyl)benzenesulfonamide” includes several hazard statements: H302+H312-H315-H318-H411 . The precautionary statements include P264-P270-P273-P280-P301+P312+P330-P302+P352+P312-P305+P351+P338+P310-P332+P313-P391-P501 . It is recommended to keep it in a dark place, sealed in dry, at room temperature .

Eigenschaften

IUPAC Name |

4-amino-N-(4-aminophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOAIKNLRVQTFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884935 | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-n-(4-aminophenyl)benzenesulfonamide | |

CAS RN |

16803-97-7 | |

| Record name | 4,4′-Diaminobenzenesulfonanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16803-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.